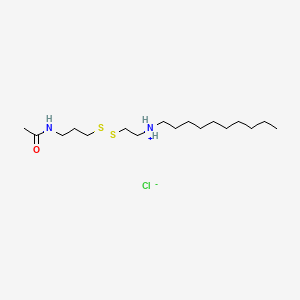
3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride typically involves the following steps:
Formation of the Acetamidopropyl Intermediate: This step involves the reaction of 3-aminopropylamine with acetic anhydride to form 3-acetamidopropylamine.
Formation of the Decylaminoethyl Intermediate: This step involves the reaction of decylamine with ethylene oxide to form 2-(decylamino)ethanol.
Formation of the Disulfide Bond: The final step involves the reaction of the two intermediates in the presence of a disulfide-forming reagent such as iodine or hydrogen peroxide to form 3-Acetamidopropyl 2-(decylamino)ethyl disulfide. The hydrochloride salt is then formed by reacting the disulfide compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amides and thiols.
Wissenschaftliche Forschungsanwendungen
3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: It is used in the study of protein folding and disulfide bond formation in proteins.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride involves the formation and cleavage of disulfide bonds. The disulfide bond can undergo redox reactions, which are essential in various biological processes such as protein folding and cellular signaling. The acetamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A water-soluble carbodiimide used in peptide synthesis and protein crosslinking.
N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide used in organic synthesis for the formation of amide bonds.
Uniqueness
3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride is unique due to its combination of an acetamide group and a disulfide bond, which provides distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo redox reactions and form stable disulfide bonds makes it particularly valuable in biological and chemical research.
Eigenschaften
CAS-Nummer |
15386-71-7 |
|---|---|
Molekularformel |
C17H37ClN2OS2 |
Molekulargewicht |
385.1 g/mol |
IUPAC-Name |
2-(3-acetamidopropyldisulfanyl)ethyl-decylazanium;chloride |
InChI |
InChI=1S/C17H36N2OS2.ClH/c1-3-4-5-6-7-8-9-10-12-18-14-16-22-21-15-11-13-19-17(2)20;/h18H,3-16H2,1-2H3,(H,19,20);1H |
InChI-Schlüssel |
RMCRJEZEBDAVHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[NH2+]CCSSCCCNC(=O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


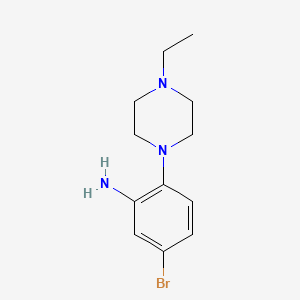
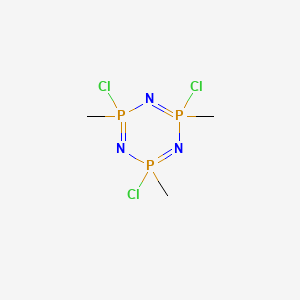
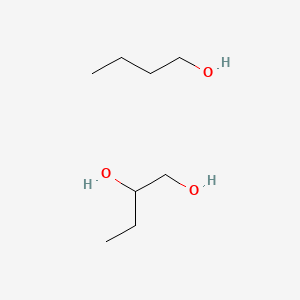
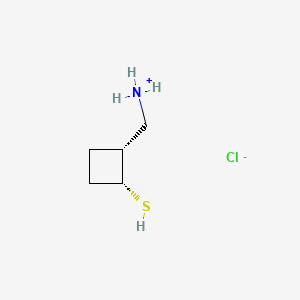
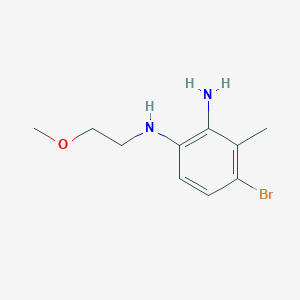
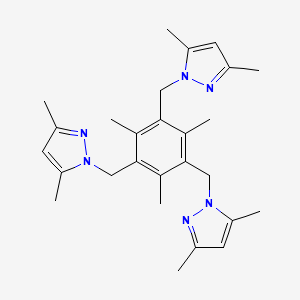
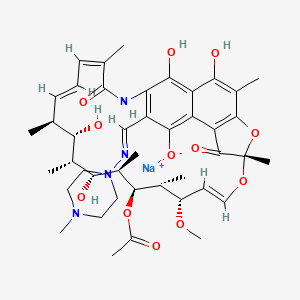
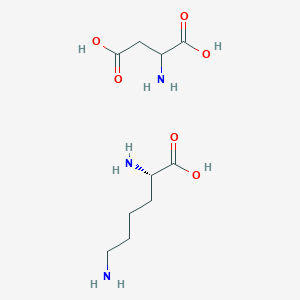
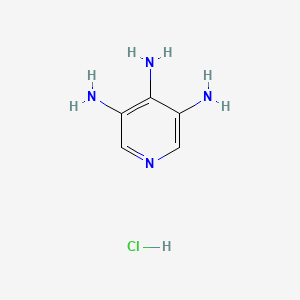

![Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]-](/img/structure/B13732015.png)
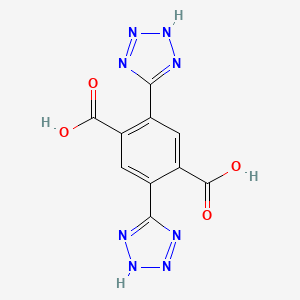
![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)

